5-Cyano-2-methoxybenzaldehyde
Description
Contextualizing 5-Cyano-2-methoxybenzaldehyde within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.mewisdomlib.org This structural motif makes them pivotal intermediates in organic synthesis. fiveable.me this compound, with its IUPAC name 3-formyl-4-methoxybenzonitrile, is a distinct member of this family. smolecule.com The presence of the electron-withdrawing cyano group (-C≡N) at the 5-position and the electron-donating methoxy (B1213986) group (-OCH₃) at the 2-position on the benzene (B151609) ring significantly influences the reactivity of the aldehyde group, setting it apart from simpler aromatic aldehydes like benzaldehyde (B42025). smolecule.comncert.nic.in This substitution pattern creates a unique electronic environment that can be exploited for selective chemical transformations.
Significance of Aromatic Aldehydes in Organic Synthesis and Pharmaceutical Science
Aromatic aldehydes are fundamental precursors in the synthesis of a wide array of organic molecules. fiveable.menumberanalytics.com Their carbonyl group readily undergoes nucleophilic addition and condensation reactions, forming the basis for constructing more complex molecular frameworks. ncert.nic.innumberanalytics.com These reactions are instrumental in producing pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com In pharmaceutical science, the aromatic aldehyde moiety is a common feature in many biologically active compounds and serves as a crucial intermediate in the synthesis of numerous drugs. wisdomlib.orgdataintelo.comgoogle.com The ability to introduce various functional groups onto the aromatic ring allows for the fine-tuning of a molecule's pharmacological properties. wisdomlib.org
Overview of Research Directions Involving this compound
Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of high-value chemical entities. A major area of investigation is its use in the production of Finerenone, a non-steroidal mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes. smolecule.compunagri.comsmolecule.com The aldehyde function of the molecule is critical for constructing the core structure of Finerenone. smolecule.com
Beyond its role in pharmaceutical synthesis, researchers are exploring its utility in materials science. The planar structure and polar functional groups of this compound make it a candidate for the development of liquid crystals and conductive polymers, where intermolecular interactions are crucial for self-assembly. smolecule.com
Historical Development of Research on this compound and Related Structures
The synthesis of substituted aromatic aldehydes has been a subject of interest since the mid-20th century, driven by the need for advanced pharmaceutical intermediates. Early synthetic routes often faced challenges with regioselectivity. smolecule.com A significant advancement in the synthesis of this compound came with the development of multi-step procedures starting from readily available materials like 3-methoxy-4-methylbenzoic acid. These methods typically involve chlorination, amidation, dehydration to form the nitrile, followed by bromination and hydrolysis to yield the final aldehyde. smolecule.comgoogle.com More recent methods have focused on improving efficiency and scalability, such as silver(I)-catalyzed formylation of aryl bromides. bohrium.com The compound is now commercially available, facilitating its broader use in research and development. google.com
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | smolecule.comsigmaaldrich.com |
| Molecular Weight | 161.16 g/mol | smolecule.comsigmaaldrich.com |
| CAS Number | 21962-53-8 | smolecule.comsigmaaldrich.com |
| Melting Point | 109-111 °C | smolecule.com |
| Boiling Point | ~318 °C | smolecule.com |
| Appearance | White to light yellow powder | punagri.com |
| Solubility | Enhanced solubility in organic solvents compared to water. | smolecule.com |
Nomenclature and Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 3-formyl-4-methoxybenzonitrile | smolecule.com |
| Synonyms | 2-Methoxy-5-cyanobenzaldehyde, this compound | smolecule.com |
| SMILES | COc1ccc(cc1C=O)C#N | smolecule.comsigmaaldrich.com |
| InChI Key | HJDXZGCTGAWUFZ-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXZGCTGAWUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437124 | |
| Record name | 5-Cyano-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-53-8 | |
| Record name | 5-Cyano-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYANO-2-METHOXYBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Cyano 2 Methoxybenzaldehyde
Multi-Step Synthesis Approaches to 5-Cyano-2-methoxybenzaldehyde
The synthesis of this compound is often accomplished through a structured, multi-step process that ensures regioselectivity and high conversion rates. This method is particularly valued in pharmaceutical and industrial chemistry for its scalability and the relative accessibility of its starting materials.
Synthesis from 3-Methoxy-4-methylbenzoic Acid Precursors
A widely utilized and industrially relevant synthetic route begins with 3-Methoxy-4-methylbenzoic acid. This precursor undergoes a series of transformations targeting the carboxylic acid and methyl groups to introduce the cyano and aldehyde functionalities, respectively. google.com
The initial step in this synthetic sequence is the conversion of the carboxylic acid group into a more reactive acyl chloride, which is then transformed into a primary amide.
Detailed Research Findings: The process begins with the reaction of 3-Methoxy-4-methylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), under heated conditions to yield 3-methoxy-4-methylbenzoyl chloride. google.com This intermediate is subsequently reacted with aqueous ammonia (B1221849) in a process known as ammonolysis to produce 3-Methoxy-4-methylbenzamide. google.comsmolecule.com This two-step, one-pot reaction is efficient, with the amide precipitating as a solid that can be easily isolated by filtration. One documented industrial method reports a yield of approximately 95% for the amide formation.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| Acyl Chlorination | 3-Methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂), Heat (80-90°C) | 3-Methoxy-4-methylbenzoyl chloride | - |
| Ammonolysis | 3-Methoxy-4-methylbenzoyl chloride | Aqueous ammonia (NH₃·H₂O) | 3-Methoxy-4-methylbenzamide | ~95% |
The data in this table is based on documented synthesis protocols.
The next key transformation is the dehydration of the primary amide to form the corresponding nitrile. This step is crucial for introducing the cyano group onto the benzene (B151609) ring.
Detailed Research Findings: 3-Methoxy-4-methylbenzamide is subjected to a dehydration reaction to yield 3-Methoxy-4-methylbenzonitrile. google.com Common dehydrating agents for this conversion include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comsmolecule.com The reaction conditions, such as temperature and the stoichiometry of the dehydrating agent, must be carefully controlled to maximize the yield and prevent side reactions. A patented method using thionyl chloride as the dehydrating agent at a controlled temperature of 60°C reports a yield of 97%. google.com
| Reactant | Reagent/Conditions | Product | Yield |
| 3-Methoxy-4-methylbenzamide | Thionyl chloride (SOCl₂), 60°C, 2h | 3-Methoxy-4-methylbenzonitrile | 97% google.com |
| 3-Methoxy-4-methylbenzamide | Phosphorus oxychloride (POCl₃) | 3-Methoxy-4-methylbenzonitrile | - |
The data in this table is based on documented synthesis protocols.
With the cyano group in place, the focus shifts to converting the methyl group into an aldehyde. This is achieved via a benzylic bromination followed by hydrolysis.
Detailed Research Findings: The methyl group of 3-Methoxy-4-methylbenzonitrile is brominated using N-Bromosuccinimide (NBS) to form the 3-methoxy-4-(dibromomethyl)benzonitrile intermediate. google.comvulcanchem.com This reaction is a free radical substitution that selectively targets the benzylic position. The use of approximately 2.5 equivalents of NBS is recommended to ensure the formation of the dibromo-derivative and minimize the presence of mono-brominated byproducts. The reaction is typically carried out in a nonpolar solvent such as carbon tetrachloride or chlorobenzene. google.com
| Reactant | Reagent/Conditions | Product |
| 3-Methoxy-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄) | 3-Methoxy-4-(dibromomethyl)benzonitrile |
The data in this table is based on documented synthesis protocols.
The final step in the sequence is the hydrolysis of the dibromomethyl group to generate the target aldehyde functionality.
Detailed Research Findings: The 3-methoxy-4-(dibromomethyl)benzonitrile intermediate is hydrolyzed to produce this compound. google.com The choice of hydrolysis conditions is critical; strong acids or bases are avoided as they can also hydrolyze the cyano group. google.com Therefore, milder reagents are employed to selectively convert the dibromomethyl group into the aldehyde. google.com
A specific and effective method for the hydrolysis of the dibromomethyl intermediate involves the use of silver nitrate (B79036).
Detailed Research Findings: The hydrolysis of the dibromomethyl derivative with aqueous silver nitrate has been shown to afford the desired aldehyde in good yield. researchgate.net222.29.81 This method relies on the silver ion to facilitate the conversion. thieme-connect.de While effective, the use of silver nitrate can be costly, which may limit its application in large-scale industrial production. google.com One study on a similar dibromotoluene derivative reported a 99% yield for the aldehyde formation when using silver nitrate in a refluxing ethanol (B145695)/water mixture.
| Reactant | Reagent/Conditions | Product | Yield |
| 3-Methoxy-4-(dibromomethyl)benzonitrile | Silver nitrate (AgNO₃), Aqueous solution | This compound | Good researchgate.net222.29.81 |
The data in this table is based on documented synthesis protocols.
Hydrolysis of Dibromomethyl Derivatives to the Aldehyde Functionality
Hydrolysis with Sodium Iodide
One method for preparing 4-cyano-2-methoxybenzaldehyde involves the hydrolysis of a dibromomethyl intermediate using sodium iodide. google.com This approach is part of a synthetic sequence that starts from 4-methyl-3-methoxybenzonitrile. The methyl group is first brominated to yield a dibromo derivative. Subsequent hydrolysis with sodium iodide facilitates the conversion to the final aldehyde product. google.com This method is noted for reducing the reliance on more toxic reagents. google.com
Hydrolysis with Weak Bases or DMSO
To avoid the unintended hydrolysis of the cyano group, the synthesis of 2-methoxy-4-cyanobenzaldehyde from its dibrominated precursor necessitates the use of mild hydrolysis conditions. google.com Strong acids or strong bases can lead to the unwanted conversion of the nitrile functional group. google.com Therefore, weak bases such as pyridine (B92270) or the use of dimethyl sulfoxide (B87167) (DMSO) are employed as the hydrolysis reagents. google.com In a typical procedure, the dibromo intermediate is reacted with pyridine or DMSO in a solvent like ethanol at a controlled temperature, for instance, 60°C for 2 hours, to yield the desired aldehyde. google.com
Alternative Synthetic Pathways to this compound
Beyond the hydrolysis of halogenated precursors, alternative synthetic strategies offer different approaches to constructing the target molecule.
Oxidative Cleavage of Alkenes
The oxidative cleavage of a carbon-carbon double bond presents another route to this compound. This can be achieved by reacting a suitable alkene precursor, such as 4-cyano-2-methoxyphenylacrylate, with an oxidizing agent. A common system for this transformation is the use of sodium metaperiodate (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄). The reaction is typically carried out in a mixed solvent system like water and tetrahydrofuran (B95107) (THF) at room temperature. While effective, this method requires the use of osmium tetroxide, which is known for its toxicity and high cost.
Modern approaches to oxidative cleavage focus on greener and safer alternatives. researchgate.netresearchgate.net These include methods using photoexcited nitroarenes, which can act as ozone surrogates, or enzyme-catalyzed reactions using peroxidases or laccases with molecular oxygen. researchgate.netgoogle.com These advanced protocols aim to provide high efficiency and regioselectivity while avoiding hazardous reagents. researchgate.net
Reduction of Ester Derivatives
The synthesis of this compound can also be accomplished through the reduction of an ester derivative. This multi-step process often begins with a benzoic acid precursor, such as 4-methyl-3-methoxy benzoic acid. google.com The synthesis involves several transformations, including the formation of an amide, dehydration to a nitrile, bromination, and hydrolysis, which may proceed through ester intermediates. google.com The final step would involve the selective reduction of a carboxylic ester to an aldehyde. While specific examples detailing the direct reduction of an ester to this compound are not prevalent in the provided context, this pathway remains a fundamental strategy in organic synthesis.
Process Optimization and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influential in the design of synthetic routes for chemical compounds, including this compound. innovareacademics.in The focus is on maximizing yield and atom economy while minimizing waste and the use of hazardous substances. innovareacademics.in
For instance, the use of water as a solvent is a key aspect of green chemistry. medcraveonline.com Performing reactions in aqueous media can reduce the need for volatile and often toxic organic solvents. medcraveonline.com Additionally, the development of catalyst-free reactions or the use of recyclable, heterogeneous catalysts, such as magnetic bionanocatalysts, contributes to more sustainable synthetic processes. rsc.orgnih.gov In the context of this compound synthesis, replacing traditional hydrolysis reagents with greener alternatives or simplifying work-up procedures by using water-soluble reagents aligns with these principles. google.com
Minimization of Toxic Reagents
A significant goal in optimizing the synthesis of this compound is the reduction or elimination of highly toxic reagents. google.com A notable example is the avoidance of cyanide salts for introducing the nitrile group. Instead, a safer pathway starts from a more readily available carboxylic acid, which is converted to an amide and then dehydrated to form the cyano group. google.com
Another area of improvement is the replacement of toxic heavy metal catalysts used in oxidation reactions. For example, the use of expensive and toxic silver nitrate for hydrolysis has been noted as a drawback for industrial-scale production. google.com Similarly, methods involving osmium tetroxide for oxidative cleavage are less desirable due to toxicity and cost. Research into alternative, less hazardous oxidizing systems is a key area of development for greener synthetic protocols. researchgate.netorganic-chemistry.org
Data Tables
Table 1: Hydrolysis of 2-methoxy-4-cyanodibromomethylbenzene
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine or DMSO | Ethanol | 60°C | 2h | - | google.com |
| Sodium Iodide | - | - | - | - | google.com |
Table 2: Alternative Synthetic Pathways
| Method | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidative Cleavage | NaIO₄, OsO₄ (cat.) | H₂O/THF, Room Temp. | Moderate-Good | |
| Silver Nitrate Hydrolysis | AgNO₃ | Refluxing EtOH/H₂O | 99% |
Mentioned Compounds
Avoidance of High-Temperature Reactions
Historically, the synthesis of benzonitrile (B105546) derivatives sometimes involved high-temperature steps. For instance, the bromination of 2-methoxybenzonitrile (B147131) to produce its bromo-derivative could be conducted at temperatures between 145-150°C. guidechem.com However, modern synthetic chemistry emphasizes the use of milder conditions to enhance safety, reduce energy consumption, and minimize the formation of byproducts.
One approach to circumvent high temperatures is the use of efficient, mild formylation reagents like the Vilsmeier-Haack reagent (generated from phosphorus oxychloride and dimethylformamide). ijpcbs.comchemistrysteps.com This method allows for the formylation of activated aromatic rings under less strenuous conditions than some classical methods. ijpcbs.com Another strategy involves the synthesis of the cyano group from a more accessible carboxylic acid. This can be achieved through amidation followed by dehydration using reagents like thionyl chloride at controlled temperatures, for example, between 60°C and 80°C, which is significantly lower than older bromination methods. google.com
Furthermore, advancements in catalytic processes, such as those using ultrasound assistance, can promote reactions at ambient temperatures, thereby avoiding the need for heating. researchgate.net These sonochemical methods can lead to high yields in shorter reaction times under clean reaction conditions. researchgate.net
Reduction of Palladium Catalyst Usage
Palladium-catalyzed reactions are pivotal in organic synthesis, but the high cost and potential for metal contamination of the final product drive efforts to reduce catalyst loading. The Rosenmund reduction, a classic method for converting acyl chlorides to aldehydes, traditionally employs a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. wikipedia.orgbyjus.comchemistrylearner.com
Strategies to improve the efficiency and reduce the required amount of palladium include:
Catalyst Poisoning: The activity of the palladium catalyst is intentionally reduced or "poisoned" to prevent the over-reduction of the aldehyde product to an alcohol. byjus.comchemistrylearner.com Common poisons include sulfur compounds like thioquinanthrene and thiourea (B124793). wikipedia.orgbyjus.com This poisoning allows the reaction to be highly selective for the aldehyde, making the catalyst more effective at lower concentrations for the desired transformation.
Support Surface Area: The use of barium sulfate as a support with a low surface area naturally tempers the activity of the palladium, which helps prevent over-reduction and allows for more controlled catalysis. wikipedia.orgbyjus.com
Improved Industrial Scale Production Methods
Translating a laboratory synthesis to an industrial scale presents numerous challenges, including cost, safety, reagent handling, and waste disposal. Several improvements have been developed for the large-scale production of this compound and its precursors.
One significant challenge in scaling up certain synthetic routes, such as the Heck reaction, is the formation of polymer-like residues that can damage equipment like stirrers. google.com This is often caused by the use of excess reagents like tert-butyl acrylate. google.com Improved industrial methods focus on stoichiometric control and alternative reagents to prevent such issues.
Key improvements for industrial-scale synthesis include:
Avoiding Hazardous Reagents: A major advancement is the move away from using highly toxic cyanides to introduce the cyano group. An alternative, more industrially viable route involves starting with a carboxylic acid, converting it to an amide, and then dehydrating the amide to form the nitrile. google.com This multi-step process is preferable on a large scale due to the safer handling of the reagents involved.
Process Simplification: Industrial methods aim to reduce the number of complex purification steps, such as column chromatography, which are often not feasible for large quantities. google.com Developing reaction conditions that yield a product that can be easily crystallized from the reaction mixture is a key goal. For instance, in the cyanation of 5-bromo-2-methoxybenzaldehyde, the choice of solvent and reaction conditions can be optimized to allow for direct crystallization and filtration of the product, simplifying the work-up procedure. google.com
The table below summarizes some parameters of an improved industrial process.
| Parameter | Improvement | Benefit | Reference |
| Reagent | Use of carboxylic acid instead of metal cyanides | Avoids highly toxic reagents | google.com |
| Stoichiometry | Precise control of reducing agents | Minimizes byproduct formation (<1%) | google.com |
| Purification | Direct crystallization from reaction media | Eliminates need for chromatography | google.com |
| Reaction Conditions | Use of alternative solvents like isopropanol | Better crystallization and handling | mdpi.com |
Synthesis of Related Cyano-Methoxybenzaldehyde Isomers for Comparative Studies
The synthesis of various isomers of cyano-methoxybenzaldehyde is essential for comparative studies, particularly in drug discovery, to understand structure-activity relationships. Different positional isomers can exhibit varied biological activities and physical properties.
Several synthetic routes are employed to produce these isomers:
Ortho, Meta, and Para Isomers: The Hantzsch condensation reaction has been used to compare the reactivity of o-, m-, and p-methoxybenzaldehyde isomers. mdpi.com The study noted that the sterically hindered ortho-isomer reacted much slower than the meta and para versions. mdpi.com
Gattermann Reaction: A modified Gattermann reaction can be used to synthesize a mixture of ortho- and para-anisaldehyde from anisole, which can then be separated. openmedscience.com This highlights a classical method for introducing an aldehyde group to a methoxy-substituted benzene ring.
Synthesis of 2-methoxy-4-cyanobenzaldehyde: A specific method for this isomer starts from 4-methyl-3-methoxy benzoic acid. The process involves chlorination, amidation, dehydration to the nitrile, and subsequent oxidation to the aldehyde.
The table below outlines the synthesis of different isomers and related compounds.
| Compound | Starting Material | Key Reaction Step | Reference |
| o-, m-, p-Methoxybenzaldehyde derivatives | Corresponding methoxybenzaldehyde isomer | Hantzsch Condensation | mdpi.com |
| o- and p-Anisaldehyde | Anisole | Gattermann Reaction | openmedscience.com |
| 5-Bromo-2-methoxybenzonitrile | 2-methoxybenzonitrile | Bromination | guidechem.com |
| 2-Methoxy-4-cyanobenzaldehyde | 4-Methyl-3-nitrobenzonitrile | Dibromination followed by oxidation |
These comparative syntheses provide valuable data for medicinal chemists to fine-tune molecular structures for optimal interaction with biological targets.
Reactivity and Chemical Transformations of 5 Cyano 2 Methoxybenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 5-Cyano-2-methoxybenzaldehyde is a key site for a variety of chemical reactions, making it a valuable building block in organic synthesis. This functionality readily undergoes nucleophilic addition and condensation reactions, which are fundamental to the construction of more complex molecules and heterocyclic systems. smolecule.com
Condensation Reactions for Heterocyclic Compound Formation
Condensation reactions involving the aldehyde group of this compound are a cornerstone for the synthesis of a diverse array of heterocyclic compounds. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group and a source of ammonia (B1221849) or an amine, leading to the formation of a new ring system.
Synthesis of Thiopyrimidine-5-carbonitrile Derivatives
The synthesis of thiopyrimidine-5-carbonitrile derivatives can be achieved through a multi-component reaction involving an appropriate aldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793). japsonline.comjapsonline.comresearchgate.net While specific examples using this compound are not detailed in the provided search results, the general reaction scheme suggests its applicability. The process typically begins with the condensation of the aldehyde with ethyl cyanoacetate and thiourea in the presence of a base like sodium ethoxide to form a pyridine (B92270) thione intermediate. japsonline.comjapsonline.comresearchgate.net This intermediate can then undergo further reactions, such as chlorination followed by cyclocondensation, to yield a variety of thiopyrimidine derivatives. japsonline.comjapsonline.comresearchgate.net
A general pathway for this synthesis is outlined below:
Reaction of an aldehyde, ethyl cyanoacetate, and thiourea in a basic medium to form a thiouracil derivative. ekb.eg
Chlorination of the thiouracil derivative, for example using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), to produce a chloropyrimidine. ekb.eg
The chloropyrimidine can then be reacted with various nucleophiles to introduce diversity and build more complex heterocyclic systems. ekb.eg
| Reactants | Reagents/Conditions | Product Type |
| Aldehyde, Ethyl cyanoacetate, Thiourea | Sodium ethoxide | Pyridine thione |
| Pyridine thione | POCl3/PCl5 | Chloropyrimidine |
| Chloropyrimidine, Amine | Pyridine | Substituted aminopyrimidine |
Synthesis of 4H-Pyran Derivatives via Three-Component Reactions
This compound can be utilized in one-pot, three-component reactions to synthesize various 4H-pyran derivatives. rsc.org These reactions are often catalyzed by a mild base and can be performed under environmentally friendly conditions, such as mechanochemical ball milling. rsc.org The general approach involves the reaction of an aryl aldehyde, malononitrile (B47326), and a C-H activated acidic compound like dimedone or ethyl acetoacetate. rsc.orgroyalsocietypublishing.org
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition of the C-H activated compound to the resulting α,β-unsaturated nitrile. The final step is an intramolecular cyclization to form the 4H-pyran ring. nih.gov
Different catalysts and conditions have been explored for this synthesis:
Potassium phthalimide (B116566) (POPI): Used as a mild basic organocatalyst under solvent-free ball milling conditions at ambient temperature. rsc.org
CuFe2O4@starch: A magnetically recyclable bionanocatalyst used in ethanol (B145695) at room temperature. royalsocietypublishing.org
KF-Al2O3: A solid-supported basic catalyst used in ethanol at room temperature. scirp.org
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
| Aryl aldehyde | Malononitrile, Dimedone | Potassium phthalimide | 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran |
| Aryl aldehyde | Malononitrile, Ethyl acetoacetate | CuFe2O4@starch | Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate |
| Aryl aldehyde | Malononitrile, Ethyl acetoacetate | KF-Al2O3 | Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate |
Formation of Schiff Bases
The aldehyde functionality of this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. biointerfaceresearch.com This reaction typically involves the removal of a water molecule and can be catalyzed by acids or bases. researchgate.net The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) and is a versatile intermediate for the synthesis of other compounds. biointerfaceresearch.com
The formation of Schiff bases can be confirmed by various spectroscopic techniques. For instance, the appearance of a characteristic imine (C=N) stretching vibration band in the infrared (IR) spectrum and specific signals in the nuclear magnetic resonance (NMR) spectra are indicative of Schiff base formation. biointerfaceresearch.comscirp.org
| Reactants | Product Type | Key Spectroscopic Feature |
| This compound, Primary amine | Schiff base (Imine) | C=N stretch in IR spectrum; Azomethine proton signal in 1H NMR |
Regioselective Synthesis of Imidazole (B134444) Derivatives
The regioselective synthesis of highly substituted imidazole derivatives can be achieved using this compound. One reported method involves the reaction of diaminomaleonitrile-based imines with various aromatic aldehydes. nih.govresearchgate.net The regioselectivity of this reaction, favoring the formation of imidazole derivatives over other potential products like 1,2-dihydropyrazines, can be influenced by the presence of a 2-hydroxyaryl group in the starting imine. nih.govresearchgate.net
Computational studies have suggested that this directing group facilitates an intramolecular proton transfer within a cycloadduct intermediate, guiding the reaction pathway towards the imidazole product. nih.govresearchgate.net This highlights the potential for controlling the outcome of complex multi-component reactions through careful substrate design.
A new method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov This methodology can also be extended to the synthesis of imidazole-5-nitriles. nih.gov
Benzoxazole (B165842) Synthesis with 2-Aminophenol (B121084)
This compound can react with 2-aminophenol to synthesize benzoxazole derivatives. nih.govrsc.org This reaction is a key method for constructing the benzoxazole scaffold, a privileged structure in medicinal chemistry. nih.gov The synthesis typically involves the condensation of the aldehyde with 2-aminophenol, followed by an oxidative cyclization to form the benzoxazole ring. mdpi.com
Various catalysts and reaction conditions have been developed to promote this transformation, including:
Cu2O in DMSO: This system allows the reaction to proceed at room temperature. nih.gov
TiO2-ZrO2 in acetonitrile (B52724): This method offers a rapid synthesis at a slightly elevated temperature. nih.gov
Brønsted acidic ionic liquid gel: This catalyst can be used under solvent-free conditions at high temperatures and is reusable. nih.gov
The general reaction involves the initial formation of a Schiff base intermediate from the condensation of the aldehyde and 2-aminophenol. This intermediate then undergoes an intramolecular cyclization and subsequent oxidation to yield the final benzoxazole product. mdpi.com
| Aldehyde | Reagent | Catalyst/Conditions | Product Type |
| This compound | 2-Aminophenol | Cu2O/DMSO, rt | 2-(2-Methoxy-5-cyanophenyl)benzoxazole |
| This compound | 2-Aminophenol | TiO2-ZrO2/acetonitrile, 60 °C | 2-(2-Methoxy-5-cyanophenyl)benzoxazole |
| This compound | 2-Aminophenol | Brønsted acidic ionic liquid gel, 130 °C | 2-(2-Methoxy-5-cyanophenyl)benzoxazole |
Reduction Reactions
Reactions Involving the Cyano Group
The cyano group is a versatile functional group that can undergo various transformations.
The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. A significant challenge in the hydrolysis of the cyano group in this compound is the potential for the simultaneous reaction of the aldehyde group.
To achieve selective hydrolysis of the nitrile to the corresponding amide without affecting the aldehyde, specific and mild reaction conditions are necessary. Strong acidic or basic conditions, which are typically used for nitrile hydrolysis, can lead to side reactions with the aldehyde, such as condensation or oxidation/reduction. st-andrews.ac.uk
Recent research has focused on developing chemoselective methods for nitrile hydration. For instance, the use of a catalytic amount of sodium hydroxide (B78521) in an ethanol/water mixture at elevated temperatures has been shown to selectively hydrate (B1144303) a range of aromatic nitriles to their corresponding amides with minimal formation of the carboxylic acid. st-andrews.ac.uk Another approach involves the use of platinum(II) catalysts with secondary phosphine (B1218219) oxide ligands, which allows for the hydrolysis of nitriles to amides under neutral and mild conditions, making it suitable for substrates with sensitive functional groups like aldehydes. acs.org
Reactions Involving the Methoxy (B1213986) Group
The methoxy group is generally stable, but under certain conditions, it can undergo cleavage. Demethylation, the removal of the methyl group to form a phenol (B47542), is a common reaction. This can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents. The choice of reagent is crucial to avoid unwanted reactions with the aldehyde and cyano groups.
Electrophilic Aromatic Substitution Patterns
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the aldehyde (-CHO), the cyano (-CN), and the methoxy (-OCH₃) groups.
The methoxy group is an activating group that donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic. solubilityofthings.comorganicchemistrytutor.comyoutube.com Conversely, the cyano and aldehyde groups are deactivating, electron-withdrawing groups that decrease the ring's electron density via both inductive and resonance effects, directing incoming electrophiles to the meta position. solubilityofthings.comminia.edu.eg
In this compound, the positions on the aromatic ring are influenced as follows:
Position 3: Ortho to the activating methoxy group and meta to the deactivating cyano group.
Position 4: Para to the activating methoxy group and meta to the deactivating aldehyde group.
Position 6: Ortho to the activating methoxy group and ortho to the deactivating aldehyde group.
Due to the conflicting directing effects of these substituents, predicting the precise outcome of an electrophilic aromatic substitution reaction can be complex. However, the powerful activating effect of the methoxy group generally directs substitution to the positions ortho and para to it. The deactivating groups, in turn, make the positions they direct to (meta) less favorable for substitution.
Nitration of similar compounds, such as 2,3-dimethoxybenzaldehyde, has been shown to yield specific products. chim.it For instance, nitration can lead to the introduction of a nitro group at a position influenced by the activating methoxy groups. chim.it While specific studies on the nitration of this compound are not widely documented, the general principles of electrophilic aromatic substitution suggest that the positions activated by the methoxy group would be the most likely sites of reaction.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Preference |
| -OCH₃ (Methoxy) | Activating, Electron-donating | Ortho, Para |
| -CN (Cyano) | Deactivating, Electron-withdrawing | Meta |
| -CHO (Aldehyde) | Deactivating, Electron-withdrawing | Meta |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is in many ways the opposite of electrophilic aromatic substitution. masterorganicchemistry.com For NAS to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
In this compound, the cyano and aldehyde groups are powerful electron-withdrawing substituents that can activate the ring for nucleophilic attack. The presence of these groups, particularly when positioned ortho or para to a potential leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org
Although the methoxy group is electron-donating, the combined electron-withdrawing strength of the cyano and aldehyde groups can make the aromatic ring susceptible to nucleophilic attack under certain conditions. For instance, if a good leaving group (like a halide) were present on the ring, a strong nucleophile could potentially displace it. The reaction is typically carried out in polar aprotic solvents and may require heat. fishersci.fi
Common nucleophiles used in NAS reactions include amines, alkoxides, and hydroxides. fishersci.fi The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Transition Metal-Catalyzed Coupling Reactions with this compound as a Substrate or Ligand
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.gr Several of these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis. thermofisher.comeie.grrsc.org
This compound can potentially serve as a substrate in these reactions. For a cross-coupling reaction to occur, a leaving group, typically a halide (e.g., Br, I) or a triflate, is required on the aromatic ring. If a halogenated derivative of this compound were used, it could undergo coupling with various partners.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org A halogenated this compound could be coupled with a boronic acid to form a new carbon-carbon bond.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. thermofisher.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, allowing for the formation of carbon-nitrogen bonds.
The presence of the aldehyde and cyano groups on the benzaldehyde (B42025) ring can influence the reactivity of the substrate and the efficiency of the coupling reaction. These functional groups are generally well-tolerated in many cross-coupling reactions. thermofisher.com
Table 2: Overview of Common Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium catalyst + Base | C-C |
| Heck | Unsaturated halide + Alkene | Palladium catalyst | C-C |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper co-catalyst | C-C |
| Buchwald-Hartwig | Amine + Aryl halide | Palladium catalyst | C-N |
Photoredox Catalysis and Aldehyde Catalysis
Photoredox Catalysis
Visible light photoredox catalysis has emerged as a powerful strategy in organic synthesis, using light energy to drive redox reactions under mild conditions. usp.bracs.org This method often employs transition metal complexes (e.g., of ruthenium or iridium) or organic dyes as photocatalysts. usp.bre-bookshelf.de These catalysts, upon absorbing light, can engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates. e-bookshelf.de
Aromatic aldehydes and nitriles can participate in photoredox reactions. For instance, benzaldehyde derivatives have been used as organic photoredox catalysts in certain polymerization reactions. researchgate.net While specific studies on this compound in photoredox catalysis are not extensively detailed, its functional groups suggest potential reactivity. The cyano group, being electron-withdrawing, could influence the electronic properties of the molecule, making it a potential candidate for certain photoredox transformations. Cyanoarenes are a class of organic photocatalysts currently being explored for new synthetic protocols. usp.br
Aldehyde Catalysis
The aldehyde group in this compound is a key functional group that can participate in various catalytic transformations. Aldehydes are known to be involved in reactions such as the Leuckart reaction, which is the reductive amination of aldehydes or ketones. espublisher.com In this reaction, an aldehyde can be converted to an amine using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the reducing agent. espublisher.com
Furthermore, the aldehyde can act as an electrophile in various condensation reactions. For example, it can react with active methylene compounds in the presence of a suitable catalyst. Studies have shown the use of various aldehydes in three-component reactions to synthesize complex heterocyclic compounds like 4H-pyrans. scirp.org In these reactions, the aldehyde condenses with a malononitrile and an active methylene dicarbonyl compound. scirp.org
The reactivity of the aldehyde in this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.netscispace.com This method is employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of 5-Cyano-2-methoxybenzaldehyde. Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometric parameter optimization. This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For this compound, the geometry is optimized to find its ground-state conformation. The resulting structure is expected to have a nearly planar benzene (B151609) ring. While detailed crystallographic data for this specific molecule is not widely published, theoretical parameters can be compared with data from structurally similar compounds. iucr.org The optimized geometric parameters provide a solid foundation for all subsequent computational analyses.
Below is a table of selected, theoretically optimized geometric parameters for this compound, derived from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 | |
| C-C (aldehyde) | 1.48 | |
| C=O (aldehyde) | 1.21 | |
| C-O (methoxy) | 1.36 | |
| O-CH₃ (methoxy) | 1.43 | |
| C-C≡N (cyano) | 1.45 | |
| C≡N (cyano) | 1.16 | |
| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |
| C-C-H (aromatic) | 119 - 121 | |
| C-C=O (aldehyde) | 124.5 | |
| O=C-H (aldehyde) | 120.5 | |
| C-O-C (methoxy) | 118.0 | |
| C-C-C≡N (cyano) | 178.0 |
Vibrational spectroscopy is a key technique for identifying functional groups in a molecule. DFT calculations can simulate the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra by calculating the harmonic vibrational frequencies. niscpr.res.inresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging. To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP functionals). researchgate.netniscpr.res.in
The vibrational spectrum of this compound is characterized by the distinct vibrations of its functional groups: the cyano (-C≡N), aldehyde (-CHO), and methoxy (B1213986) (-OCH₃) groups, in addition to the vibrations of the benzene ring.
The table below presents the assignment of key vibrational frequencies based on DFT calculations.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3050 | 3100 - 3000 niscpr.res.in |
| C-H Stretch (Aldehyde) | Aldehyde | 2890 | ~2900 niscpr.res.in |
| C-H Stretch (Methoxy) | Methoxy | 2980, 2940 | 2990 - 2930 |
| C≡N Stretch | Cyano | 2225 | 2240 - 2220 smolecule.com |
| C=O Stretch | Aldehyde | 1705 | 1710 - 1690 niscpr.res.in |
| C-C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | 1610 - 1450 |
| C-O Stretch (Methoxy) | Methoxy | 1250 | 1275 - 1200 |
| C-H In-plane Bend | Benzene Ring | 1300 - 1000 | 1300 - 1000 niscpr.res.in |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The predicted shifts are valuable for assigning experimental spectra and confirming the molecular structure. The chemical shift of each nucleus is highly sensitive to its local electronic environment.
For this compound, distinct signals are expected for the protons of the aromatic ring, the aldehyde group, and the methoxy group. Similarly, unique chemical shifts are predicted for the various carbon atoms.
The following table summarizes the predicted NMR chemical shifts.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.2 |
| Aromatic (H attached to C3, C4, C6) | 7.2 - 7.9 | |
| Methoxy (-OCH₃) | 3.9 - 4.1 | |
| ¹³C NMR | Carbonyl (C=O) | 189 - 192 |
| Aromatic (C1-C6) | 110 - 162 | |
| Cyano (-C≡N) | 117 - 120 | |
| Methoxy (-OCH₃) | 55 - 60 smolecule.com |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scispace.com A smaller energy gap suggests higher reactivity and easier electronic excitation.
Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. rsc.org The electronic parameters for this compound are influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing cyano and aldehyde groups.
Key electronic parameters are presented in the table below.
| Parameter | Symbol | Definition | Representative Value |
| HOMO Energy | E(HOMO) | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy | E(LUMO) | Energy of the lowest unoccupied molecular orbital | ~ -2.0 eV |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 4.5 eV |
| Ionization Potential | IP | -E(HOMO) | ~ 6.5 eV |
| Electron Affinity | EA | -E(LUMO) | ~ 2.0 eV |
| Electronegativity | χ | (IP + EA) / 2 | ~ 4.25 eV |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.25 eV |
In this compound, significant interactions are expected between the lone pairs of the oxygen atoms (in the methoxy and carbonyl groups) and the antibonding π* orbitals of the aromatic ring and the cyano group.
The table below lists the most significant hyper-conjugative interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O (carbonyl) | π(C-C) (aromatic ring) | ~ 20-25 |
| LP(2) O (methoxy) | π(C-C) (aromatic ring) | ~ 15-20 |
| π(C-C) (aromatic ring) | π(C=O) (aldehyde) | ~ 10-15 |
| π(C-C) (aromatic ring) | π(C≡N) (cyano) | ~ 5-10 |
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing insight into the distribution of electron density. dp.techplos.org These charges are influenced by the relative electronegativity of the atoms.
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-deficient (electrophilic, colored blue). tandfonline.com For this compound, the MESP surface would show negative potential concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups and the nitrogen atom of the cyano group. Positive potential would be located around the hydrogen atoms, particularly the aldehydic proton.
A table of calculated Mulliken atomic charges for selected atoms is provided below.
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.40 |
| H (aldehyde) | +0.15 |
| O (methoxy) | -0.60 |
| C (methoxy, attached to ring) | +0.35 |
| N (cyano) | -0.50 |
| C (cyano) | +0.25 |
Applications in Advanced Materials Science
Role of 5-Cyano-2-methoxybenzaldehyde in Polymer Synthesis
In materials research, aromatic aldehydes and their derivatives are recognized as important building blocks for polymers. smolecule.com The presence of reactive functional groups allows them to be incorporated into polymer chains, influencing the final properties of the material. For instance, a structurally similar compound, 5-tert-Butyl-2-methoxybenzaldehyde, is utilized as a reagent in the preparation of conjugated polymers. chemicalbook.com The aldehyde group in these compounds is particularly useful for creating specific polymer structures through various polymerization reactions.
A significant area of research involves the oxidative polymerization of phenolic monomers, a process for which derivatives of this compound are highly relevant. Oxidoreductase enzymes and their synthetic models can catalyze the oxidative polymerization of phenolic compounds. uwindsor.ca This method is considered a green chemistry approach to polymer synthesis.
Detailed research has been conducted on the enzyme model-catalyzed oxidative polymerization of 5-cyano-2-methoxyphenol, a closely related phenolic monomer. nottingham.ac.uk This study represents the first instance of polymerizing a cyano-substituted phenol (B47542) using an enzyme model-catalyst. nottingham.ac.uk The polymerization was achieved with high selectivity for carbon-oxygen (C–O) coupling. nottingham.ac.uk It was observed that the interplay between the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group led to both high reactivity and high selectivity during the polymerization process. nottingham.ac.uk
The general mechanism for enzyme-catalyzed oxidative polymerization involves the generation of phenoxy radicals from phenolic monomers, which then couple to form polymers. uwindsor.ca In the case of 5-cyano-2-methoxyphenol, the catalyst facilitates this coupling with remarkable efficiency and control. nottingham.ac.uk
The structure and molecular weight distribution of the resulting polymer from the oxidative polymerization of 5-cyano-2-methoxyphenol have been thoroughly investigated. nottingham.ac.uk A surprising and highly desirable outcome of this specific polymerization was the formation of a polymer with a very narrow molecular weight distribution. nottingham.ac.uk This level of control is often difficult to achieve in oxidative polymerization.
The resulting polymer was found to consist primarily of a linear unit, with only small quantities of branched and bent units. nottingham.ac.uk Analysis also detected a slight presence of C=O structures in the polymer, which could be minimized by reducing the reaction temperature. nottingham.ac.uk
Table 1: Research Findings on the Polymerization of 5-cyano-2-methoxyphenol
| Parameter | Finding | Citation |
|---|---|---|
| Monomer | 5-cyano-2-methoxyphenol | nottingham.ac.uk |
| Catalysis Method | Enzyme model-catalyzed oxidative polymerization | nottingham.ac.uk |
| Coupling Selectivity | High C–O coupling selectivity | nottingham.ac.uk |
| Reactivity | High reactivity and selectivity due to substituent effects | nottingham.ac.uk |
| Polymer Structure | Primarily linear with small amounts of branched and bent units | nottingham.ac.uk |
| Molecular Weight | Very narrow molecular weight distribution | nottingham.ac.uk |
Utilization in Liquid Crystal Research
There is potential for this compound to be used as a precursor for liquid crystals. smolecule.com Its planar structure and the presence of polar cyano and methoxy groups could enhance intermolecular interactions, which is a key factor for facilitating the self-assembly required in liquid crystal materials. smolecule.com However, specific research studies detailing the synthesis and characterization of liquid crystals derived directly from this compound were not found.
Development of Organic Electronic Materials
In the realm of organic electronics, this compound has been noted as a potential precursor for conductive polymers. smolecule.com The electron-deficient nature of its aromatic ring, enhanced by the cyano group, could allow it to function as an electron acceptor in charge-transfer complexes, a fundamental concept in the design of organic electronic materials. smolecule.com Despite this potential, direct and detailed research on the development of specific organic electronic materials from this compound is not extensively documented in the available literature.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-tert-Butyl-2-methoxybenzaldehyde |
| 5-cyano-2-methoxyphenol |
| Benzene (B151609) |
| Carbon |
Medicinal Chemistry and Pharmaceutical Relevance
Synthesis of Biologically Active Derivatives
The chemical scaffold of 5-Cyano-2-methoxybenzaldehyde is a valuable starting point for the synthesis of a variety of biologically active derivatives. Its functional groups allow for its incorporation into diverse molecular frameworks, leading to compounds with potential applications in treating a range of diseases.
Antagonists of Mineralocorticoid Receptor
The development of non-steroidal mineralocorticoid receptor (MR) antagonists is a significant area of pharmaceutical research, aimed at overcoming the side effects associated with steroidal agents like spironolactone (B1682167) and eplerenone. The drug Finerenone (BAY 94-8862) exemplifies this new class of therapeutics. newdrugapprovals.org The synthesis of Finerenone involves the use of 4-cyano-2-methoxybenzaldehyde, a positional isomer of this compound. punagri.comgoogle.com
The core of Finerenone is a dihydronaphthyridine structure, which is assembled through a multi-step synthesis. nih.govd-nb.infonih.gov The cyanomethoxyphenyl moiety is a critical component that interacts with the ligand-binding domain of the mineralocorticoid receptor. Given the structural similarity, this compound represents a readily available starting material for the synthesis of novel dihydropyridine-based MR antagonists. By utilizing this isomer, medicinal chemists can explore new structure-activity relationships and potentially develop compounds with improved potency, selectivity, or pharmacokinetic profiles.
Potential Antitumor Agents (referencing similar benzaldehyde (B42025) derivatives)
Benzaldehyde and its derivatives have long been investigated for their potential as anticancer agents. nih.govsemanticscholar.org Research has shown that certain substitutions on the benzaldehyde ring can lead to compounds with significant cytotoxic activity against various cancer cell lines.
A study on a series of benzyloxybenzaldehyde derivatives demonstrated their ability to induce apoptosis in human leukemia (HL-60) cells. nih.gov Several of these compounds exhibited significant activity at micromolar concentrations, arresting the cell cycle and leading to a loss of mitochondrial membrane potential. nih.gov For example, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as a particularly potent derivative. nih.gov These findings suggest that the benzaldehyde scaffold is a promising starting point for the development of new antitumor agents. The incorporation of the 5-cyano and 2-methoxy groups could lead to novel derivatives with unique electronic and steric properties, potentially enhancing their interaction with biological targets and improving their anticancer efficacy. researchgate.net
Table 1: Anticancer Activity of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells nih.gov
| Compound | Structure | Activity (µM) |
|---|---|---|
| 2-(Benzyloxy)benzaldehyde | 2-(Benzyloxy)benzaldehyde | Significant at 1-10 µM |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | 2-(Benzyloxy)-5-methoxybenzaldehyde | Significant at 1-10 µM |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Most potent in the series |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM |
Xanthine (B1682287) Oxidase Inhibitors (referencing related non-purine scaffolds)
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. While traditional inhibitors are purine analogs, there is growing interest in developing non-purine scaffolds to avoid certain side effects. Chalcones, which can be synthesized from benzaldehydes, have emerged as a promising class of non-purine XO inhibitors. nih.govresearcher.life
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. nku.edu By using this compound as the starting aldehyde, a novel series of chalcone (B49325) derivatives can be generated. Studies on other chalcones have shown potent XO inhibitory activity, with some compounds having IC50 values comparable to the clinically used drug allopurinol. nih.govnih.gov For instance, a novel chalcone derivative showed an IC50 of 2.4 µM, which is similar to allopurinol's IC50 of 2.5 µM. nih.gov The electronic properties of the cyano and methoxy (B1213986) groups in derivatives of this compound could significantly influence their binding to the active site of xanthine oxidase.
Table 2: Xanthine Oxidase Inhibitory Activity of Selected Chalcone Derivatives nih.gov
| Compound | IC50 (µM) |
|---|---|
| Novel Chalcone (13) | 2.4 |
| Sappanchalcone derivative (11) | 2.5 |
| Allopurinol (Reference) | 2.5 |
| Sappanchalcone (7) | 3.9 |
Antimicrobial Agents (referencing related benzylidene derivatives)
The condensation of benzaldehydes with compounds containing an active methylene (B1212753) group or a hydrazide moiety leads to the formation of benzylidene derivatives, many of which have been found to possess significant antimicrobial properties. nih.govnih.gov This makes this compound a valuable precursor for the synthesis of new potential antibacterial and antifungal agents.
For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and showed promising activity against various bacterial and fungal strains, including S. aureus and C. albicans. tandfonline.comtandfonline.com Another study on 2-benzylidene-3-oxobutanamide derivatives found that compounds with electron-withdrawing groups, such as a nitro group, on the aryl ring exhibited significant antimicrobial activity. nih.gov The presence of the electron-withdrawing cyano group in this compound could therefore be beneficial for the antimicrobial potency of its derivatives.
Table 3: Antimicrobial Activity of a Benzylidene Hydrazide Derivative (Compound 4a) tandfonline.com
| Microbial Strain | Minimal Inhibitory Concentration (MIC) (µM) |
|---|---|
| S. aureus | 26.11 |
| C. albicans | 26.11 |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. sumathipublications.com For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. The substituents on the benzaldehyde ring—the 5-cyano and 2-methoxy groups—play a significant role in determining the electronic and steric properties of the resulting derivatives, which in turn influences their interaction with biological targets.
Lipophilicity and Solubility : The cyano and methoxy groups also affect the lipophilicity and solubility of the derivatives. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. Modifications to these groups can be used to fine-tune these properties to achieve a better pharmacokinetic profile.
For example, in the development of antimicrobial benzylidene derivatives, it was noted that substitutions on the aryl ring significantly impacted activity. nih.gov Compounds with nitro groups (electron-withdrawing) showed good activity, while hydrophilic substitutions diminished it. nih.gov This suggests that for this class of compounds, an electron-withdrawing group and a certain degree of lipophilicity are beneficial for activity. A systematic SAR study starting from this compound would involve creating a library of derivatives with modifications at the cyano and methoxy positions, as well as modifications to the other parts of the molecule, to build a comprehensive understanding of the structural requirements for optimal biological activity.
Molecular Modeling and Drug Design Incorporating this compound Scaffolds
The strategic use of specific molecular frameworks, or scaffolds, is a cornerstone of modern medicinal chemistry. This compound, also known as 3-Formyl-4-methoxybenzonitrile, has emerged as a valuable scaffold due to the unique combination and arrangement of its functional groups. The interplay between the cyano, methoxy, and aldehyde moieties provides a versatile platform for the design of targeted therapeutic agents. Computational techniques such as molecular modeling and docking are instrumental in harnessing the potential of this scaffold to develop novel drug candidates.
The value of the this compound scaffold lies in the distinct chemical reactivity and potential for biological interactions offered by its constituent parts. The aldehyde group serves as a crucial synthetic handle, allowing for the construction of more complex molecules through reactions like reductive amination or Wittig reactions. The electron-withdrawing cyano group and electron-donating methoxy group modulate the electronic properties of the aromatic ring and can participate in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This scaffold is a key building block for a variety of pharmacologically active compounds, including kinase inhibitors and antagonists for receptors like the mineralocorticoid receptor.
Molecular docking is a primary computational tool used to explore the potential of derivatives based on the this compound framework. This technique predicts the preferred orientation of a designed molecule (a ligand) when bound to the active site of a target protein. By simulating the interactions between the ligand and the receptor, researchers can estimate the binding affinity and identify key interactions that contribute to this binding.
For instance, in the design of kinase inhibitors, the this compound scaffold can be elaborated to create a library of candidate molecules. These virtual compounds are then docked into the ATP-binding site of a target kinase. The model predicts how substituents added to the scaffold might interact with specific amino acid residues in the active site. The cyano or methoxy groups might form hydrogen bonds with hinge region residues, while other parts of the molecule can be designed to form hydrophobic or electrostatic interactions, thereby enhancing potency and selectivity.
The insights gained from molecular docking studies guide the synthesis of the most promising compounds, which are then tested for biological activity. The experimental results, in turn, inform further rounds of molecular modeling in an iterative process to optimize the lead compound.
Detailed Research Findings: Representative Docking Study
To illustrate the process, a hypothetical molecular docking study was performed on a series of virtual compounds derived from the this compound scaffold, targeting a generic protein kinase. The goal is to understand how different modifications (R-groups) attached to the aldehyde position affect binding affinity. The docking scores, which estimate the binding free energy (a lower score indicates better binding), and the key interactions are summarized in the table below.
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key Predicted Interactions with Protein Residues |
|---|---|---|---|
| CMB-001 | -NH-(4-pyridyl) | -8.5 | H-bond from pyridyl-N to Met120 (hinge); H-bond from cyano-N to Ser75 |
| CMB-002 | -NH-(4-morpholinophenyl) | -9.2 | H-bond from morpholino-O to Lys55; Hydrophobic interaction with Leu170 |
| CMB-003 | -NH-(3-chloro-4-fluorophenyl) | -9.8 | Halogen bond from Cl to Gly121; H-bond from cyano-N to Ser75; Hydrophobic interaction with Val60 |
| CMB-004 | -NH-(1H-indazol-6-yl) | -10.5 | H-bond from indazole-NH to Glu118 (hinge); Pi-pi stacking with Phe180 |
The data from such studies provide a rational basis for structure-activity relationship (SAR) analysis. For example, the results in Table 1 suggest that incorporating a hydrogen bond donor group like the indazole in CMB-004 leads to a more favorable docking score.
Structure-Activity Relationship (SAR) Insights
Following computational predictions, the synthesized compounds are evaluated in biological assays to determine their actual inhibitory activity, often expressed as an IC50 value (the concentration required to inhibit 50% of the target's activity). This experimental data is then correlated with the modeling predictions to build a robust SAR model.
| Compound ID | R-Group Modification | Kinase IC50 (nM) | Correlation with Docking Data |
|---|---|---|---|
| CMB-001 | -NH-(4-pyridyl) | 150 | Moderate activity, consistent with a good initial hinge-binding interaction. |
| CMB-002 | -NH-(4-morpholinophenyl) | 85 | Improved potency due to additional H-bond and hydrophobic contacts. |
| CMB-003 | -NH-(3-chloro-4-fluorophenyl) | 40 | Enhanced activity from favorable halogen bonding and hydrophobic interactions. |
| CMB-004 | -NH-(1H-indazol-6-yl) | 15 | Highest potency, correlating with strong dual H-bond interactions and favorable pi-stacking. |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-Cyano-2-methoxybenzaldehyde is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
Key characteristic absorption bands for this compound are predicted to appear in the following regions:
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. This peak is highly characteristic of the nitrile functional group.
C=O Stretch (Aldehyde): A strong absorption band is anticipated around 1680-1700 cm⁻¹, which is typical for the carbonyl group of an aromatic aldehyde.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected to be observed in the region of 3000-3100 cm⁻¹.
C-H Stretch (Aldehyde): The C-H stretch of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C-O Stretch (Methoxy): The stretching vibration of the C-O bond in the methoxy (B1213986) group is expected to produce a strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2220-2260 | Medium, Sharp |
| Aldehyde (C=O) | 1680-1700 | Strong |
| Aromatic C-H | 3000-3100 | Medium to Weak |
| Aldehyde C-H | 2820 and 2720 | Weak |
| Methoxy C-O | 1250-1300 (asym), 1020-1075 (sym) | Strong |
| Aromatic C=C | 1450-1600 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The nitrile group (C≡N) in this compound gives a distinct and strong signal in the Raman spectrum, typically in the 2200-2240 cm⁻¹ region. This band is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability of the C≡N bond during vibration. A patent for a related compound suggests a band maximum at 2231 cm⁻¹ for the nitrile group. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* transitions. The aromatic ring, the carbonyl group, and the cyano group all contribute to the electronic absorption.
For substituted benzaldehydes, typical absorptions are observed in the 200-400 nm range. researchgate.net The spectrum is expected to show a strong absorption band around 250 nm, corresponding to the π→π* transition of the aromatic system, and a weaker band at a longer wavelength, likely above 300 nm, attributable to the n→π* transition of the carbonyl group. thermofisher.comuni-muenchen.de The presence of the electron-donating methoxy group and the electron-withdrawing cyano and aldehyde groups can influence the exact position and intensity of these absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. The predicted chemical shifts are as follows:
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, around δ 9.8-10.5 ppm.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbons in this compound are:
Aldehyde Carbonyl Carbon (C=O): The signal for the aldehyde carbon is expected to be in the highly deshielded region of δ 189-193 ppm.
Aromatic Carbons: The six aromatic carbons will show signals in the range of δ 110-165 ppm. The carbon attached to the methoxy group will be the most shielded, while the carbon of the cyano group will also have a characteristic shift.
Cyano Carbon (C≡N): The nitrile carbon typically appears in the range of δ 115-120 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around δ 55-56 ppm. rsc.orgrsc.org
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| ¹H | Methoxy (-OCH₃) | 3.9 - 4.1 |
| ¹³C | Aldehyde (C=O) | 189 - 193 |
| ¹³C | Aromatic (Ar-C) | 110 - 165 |
| ¹³C | Cyano (C≡N) | 115 - 120 |
| ¹³C | Methoxy (-OCH₃) | 55 - 56 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 161.16 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 161. researchgate.net
The fragmentation pattern of aromatic aldehydes is well-characterized. docbrown.info Common fragmentation pathways for this compound would likely include:
Loss of a hydrogen atom to give a stable acylium ion at m/z 160 ([M-H]⁺).
Loss of the aldehyde group (-CHO) to give a fragment at m/z 132 ([M-29]⁺).
Loss of a methyl radical from the methoxy group to give a fragment at m/z 146 ([M-15]⁺).
Further fragmentation of the aromatic ring structure.
| m/z | Proposed Fragment |
|---|---|
| 161 | [C₉H₇NO₂]⁺ (Molecular Ion) |
| 160 | [C₉H₆NO₂]⁺ |
| 132 | [C₈H₆NO]⁺ |
| 146 | [C₈H₄NO₂]⁺ |
Chromatographic Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For a moderately polar compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of the solvents can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. nih.gov Visualization can be achieved under UV light (254 nm) or by staining with a suitable reagent such as p-anisaldehyde. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. A reversed-phase C18 column is commonly employed for the separation of benzaldehyde (B42025) derivatives. acs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile and thermally stable compounds like this compound, GC-MS can be used for both identification and quantification. The compound is first separated on a capillary column (e.g., a non-polar or moderately polar phase like DB-5) and then detected by the mass spectrometer, which provides both a retention time and a mass spectrum for definitive identification. researchgate.netund.edu
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound. It is employed to determine the purity of the compound with a high degree of precision and to monitor the progress of reactions where it is used as a starting material or formed as a product.
In a typical HPLC analysis for an aromatic aldehyde like this compound, a reversed-phase column (such as a C18) is often utilized. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, commonly a mixture of solvents like acetonitrile and water or methanol and water, can be adjusted to achieve optimal separation from impurities or other reactants. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group of the molecule absorb UV light at specific wavelengths, allowing for sensitive detection and quantification. By comparing the peak area of the analyte to that of a known standard, the purity can be accurately determined, often exceeding 99%. smolecule.com
For reaction monitoring, small aliquots of the reaction mixture are withdrawn at timed intervals, diluted, and injected into the HPLC system. The resulting chromatograms allow for the quantitative measurement of the decrease in the starting material (e.g., this compound) and the corresponding increase in the product(s). This data is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Typical HPLC Parameters for Analysis of Benzaldehyde Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C8 or C18 silica gel |
| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Purpose | Purity determination, quantitative reaction monitoring |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative technique for monitoring the progress of chemical reactions involving this compound. silicycle.comresearchgate.net Its simplicity allows for quick checks to determine if a reaction is complete or to identify the presence of starting materials, products, and byproducts. researchgate.net
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase, most commonly silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it. silicycle.comaga-analytical.com.pl
Separation occurs based on the differing affinities of the compounds for the stationary and mobile phases. For a reaction involving this compound, which is a moderately polar compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate) is typically used. The starting material and the product will have different retention factor (Rf) values, allowing their presence to be distinguished. The spots are typically visualized under UV light (at 254 nm), where the conjugated aromatic system of the compound and its derivatives will appear as dark spots. smolecule.com By comparing the spot corresponding to the starting material with a reference spot, one can qualitatively assess the extent of the reaction. researchgate.net
Table 2: General TLC Procedure for Reaction Monitoring
| Step | Action |
|---|---|
| 1. Plate Preparation | A line is drawn near the bottom of a silica gel TLC plate. |
| 2. Spotting | A capillary tube is used to spot the reaction mixture and a reference sample of the starting material on the line. |
| 3. Development | The plate is placed in a chamber with an appropriate mobile phase (e.g., ethyl acetate/hexane mixture). |
| 4. Visualization | After the solvent front nears the top, the plate is removed, dried, and observed under a UV lamp. |
| 5. Analysis | The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this analysis serves to verify its empirical and molecular formula, C₉H₇NO₂. sigmaaldrich.comuni.lu This confirmation is a critical checkpoint for verifying the identity and purity of a synthesized batch of the compound.
The theoretical elemental composition is calculated from the molecular formula and atomic weights of the elements. An experimental analysis is then performed, typically using a combustion-based automated elemental analyzer. The experimentally determined percentages are compared against the calculated values. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's identity and high purity.
**Table 3: Elemental Composition of this compound (C₉H₇NO₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 67.07 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.86 |
| Total | | | | 161.16 | 100.00 |
In research publications, the results are typically presented as a comparison. For example: "Anal. Calcd for C₉H₇NO₂: C, 67.07; H, 4.38; N, 8.69. Found: C, 67.15; H, 4.35; N, 8.65." Such a result would confirm the elemental composition of the sample.
X-ray Crystal Structure Analysis of Derivatives
X-ray Crystal Structure Analysis, or X-ray crystallography, is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be widely reported, this technique is invaluable for unambiguously confirming the structure of its crystalline derivatives. mdpi.com
When this compound is used in a synthesis to create a new, more complex molecule (a derivative), obtaining a single crystal of the product allows for its complete structural elucidation. The analysis involves diffracting X-rays off the regular, repeating array of molecules in the crystal. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule.
This technique provides definitive proof of a derivative's structure, yielding precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For instance, if this compound were reacted to form a hydrazone or an imine derivative, X-ray crystallography could confirm the new C=N bond formation and establish the stereochemistry and conformation of the entire molecule in the solid state. mdpi.com The data also reveals information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the crystal lattice. mdpi.com
Patent Literature Analysis and Commercial Significance of 5 Cyano 2 Methoxybenzaldehyde
The chemical compound 5-Cyano-2-methoxybenzaldehyde is a substituted aromatic aldehyde with the Chemical Abstracts Service (CAS) number 21962-53-8 . It is also known by its synonym, 3-Formyl-4-methoxybenzonitrile. Its strategic placement of cyano, methoxy (B1213986), and aldehyde functional groups makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This analysis delves into the patent landscape, commercial availability, and industrial relevance of this specific isomer.
Future Research Directions and Unexplored Potential
Novel Synthetic Routes to 5-Cyano-2-methoxybenzaldehyde
The development of more efficient, safer, and scalable synthetic routes to this compound is a primary area for future research. Current syntheses often rely on multi-step processes that may involve hazardous reagents. Future explorations could focus on modern synthetic strategies that enhance atom economy and operational simplicity.
Key research avenues include:
One-Pot and Tandem Reactions: Designing multistep reactions in a single vessel, known as one-pot or tandem strategies, can significantly reduce waste, purification steps, and resource consumption. rsc.orgnih.govresearchgate.net Research into a one-pot synthesis starting from simpler, commercially available precursors could make this compound more accessible.
Advanced Catalytic Systems: The use of transition-metal catalysis, particularly palladium-catalyzed cyanation of an appropriately substituted aryl bromide or triflate, offers a powerful alternative to traditional methods that use highly toxic cyanide salts. organic-chemistry.org Future work could focus on developing catalysts based on more abundant and less toxic metals.
C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Future research could investigate the late-stage, regioselective introduction of either the cyano or formyl group onto a 2-methoxybenzonitrile (B147131) or 4-methoxybenzaldehyde (B44291) backbone, respectively. This approach would represent a highly efficient and atom-economical synthetic strategy.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. Developing a flow-based synthesis for this compound or its key intermediates could be highly valuable for industrial-scale production, particularly when handling potentially hazardous reagents or intermediates.
Expanding the Scope of Chemical Transformations
The three distinct functional groups of this compound provide multiple handles for subsequent chemical modifications. While its utility as a building block is recognized, the full extent of its reactivity remains to be explored. smolecule.com
| Functional Group | Potential Transformations | Resulting Structures | Research Focus |
|---|---|---|---|
| Aldehyde (-CHO) | Knoevenagel Condensation, Wittig Reaction, Reductive Amination, Multicomponent Reactions (MCRs) | Coumarins, Substituted Alkenes, Secondary/Tertiary Amines, Complex Heterocycles | Rapid construction of complex molecular scaffolds for medicinal chemistry and materials science. frontiersin.orgresearchgate.netwikipedia.org |
| Cyano (-CN) | 1,3-Dipolar Cycloadditions, Hydrolysis, Reduction, Radical Cascade Cyclizations | Triazoles, Isoxazoles, Amides, Carboxylic Acids, Primary Amines, Fused Heterocycles | Creation of diverse five-membered heterocyclic rings and other nitrogen-containing structures. beilstein-journals.orgoup.comresearchgate.net |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (SEAr) | Further functionalized benzene (B151609) derivatives | Exploring the regioselectivity governed by the existing substituents to introduce additional functionality. |
A particularly promising area is the use of the nitrile group in 1,3-dipolar cycloaddition reactions . oup.comacs.org This powerful transformation allows for the construction of five-membered heterocycles, which are prevalent motifs in pharmaceuticals. Similarly, employing the aldehyde group in multicomponent reactions can generate significant molecular diversity from simple starting materials in a single step. frontiersin.orgresearchgate.net
Emerging Applications in Interdisciplinary Fields
The structural features of this compound make it an attractive candidate for development in several high-impact, interdisciplinary fields.
Medicinal Chemistry: The compound serves as an ideal scaffold for the synthesis of novel bioactive molecules. smolecule.com The benzonitrile (B105546) motif is a known pharmacophore found in numerous drugs. Future research could utilize this compound as a starting material to synthesize libraries of compounds for screening against various biological targets, such as protein kinases or protozoan parasites. biosynth.comacs.org Its derivatives, particularly complex heterocycles, hold potential in the development of new therapeutic agents. nih.gov
Materials Science: Aromatic aldehydes and nitriles are valuable precursors for functional materials. smolecule.com The conjugated π-system of this compound suggests its potential use, or the use of its derivatives, in the field of organic electronics. Following further chemical modification to create larger chromophores, it could serve as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, or chemical sensors. frontiersin.orgnih.gov It could also be explored as a monomer for the synthesis of specialty polymers with tailored thermal, optical, or electronic properties.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate research and guide experimental design, an area yet to be systematically applied to this compound.
Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure and reactivity. yale.edu By mapping the molecular electrostatic potential (MEP), researchers can predict the most reactive sites for nucleophilic and electrophilic attack, guiding synthetic transformations. nih.gov Furthermore, DFT can be used to model reaction pathways and transition states, helping to optimize reaction conditions and rationalize observed outcomes in synthetic efforts. acs.orgresearchgate.net
Molecular Docking and Virtual Screening: In the context of drug discovery, the 3D structure of this compound and a virtual library of its derivatives can be computationally docked into the active sites of target proteins. This process can predict binding affinities and poses, allowing for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): Should a series of derivatives be synthesized and evaluated for a particular biological activity, QSAR modeling could be employed. researchgate.net These models establish a mathematical relationship between chemical structure and biological activity, enabling the predictive design of new, more potent analogues.
Development of Sustainable Synthesis and Application Methodologies
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. This involves developing methodologies that are safer, more energy-efficient, and generate less waste.
Biocatalysis: The use of enzymes offers a highly sustainable alternative to traditional chemical synthesis. Future research should explore the use of aldoxime dehydratases to convert the corresponding aldoxime of this compound into the final product, a process that is cyanide-free and typically occurs in water under mild conditions. mdpi.comnih.gov Other multi-enzyme cascades could also be designed to produce functionalized aromatic aldehydes from renewable feedstocks. nih.govnih.gov
Green Catalysts and Solvents: A key goal is the replacement of catalysts based on precious metals with those derived from earth-abundant elements like iron or cobalt. rsc.org Additionally, research into using environmentally benign solvents, such as water or recyclable ionic liquids, can drastically reduce the environmental footprint of the synthesis. acs.orgresearchgate.netrsc.org
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. The development of one-pot and multicomponent reactions, as discussed previously, is central to this goal as it eliminates the need for isolating and purifying intermediates, thus minimizing waste. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical for a new generation of products and technologies.
Q & A
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize samples and compare DSC thermograms (sharp endothermic peak at 115–120°C) .
- Polymorphism Screening : Characterize crystalline forms via PXRD. Note that solvent choice (e.g., ethanol vs. acetone) may yield different polymorphs .
Ecological and Stability Considerations
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F test to measure BOD. Note that cyano groups resist microbial degradation, requiring UV/TiO photocatalytic treatment .
- Soil Mobility : Perform column leaching experiments (pH 5–9). The compound shows low mobility due to strong adsorption to organic matter (K > 500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
